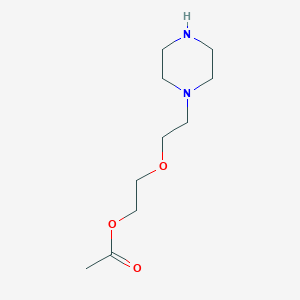

2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate

Description

Contextualization within Functionalized Piperazine-Derived Chemical Architectures

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.gov It is considered a "privileged scaffold" in medicinal chemistry. This is due to its common presence in a wide array of biologically active compounds and its ability to impart favorable properties such as improved aqueous solubility and appropriate basicity, which can be crucial for drug-receptor interactions and bioavailability. researchgate.netresearchgate.net

Functionalized piperazine derivatives are a cornerstone of modern drug discovery, with applications ranging from antipsychotics and antihistamines to anticancer and antiviral agents. wikipedia.org The two nitrogen atoms of the piperazine ring allow for straightforward derivatization, leading to diverse chemical architectures. In the case of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate (B1210297), one nitrogen is substituted with the ethoxy-ethyl acetate chain, leaving the second nitrogen available for further modification or to act as a basic center. Research into piperazine derivatives often focuses on creating novel structures with enhanced efficacy and reduced side effects. researchgate.net

Table 1: Properties and Significance of the Piperazine Moiety

| Feature | Description | Significance in Chemical Research |

|---|---|---|

| Structure | A six-membered saturated ring with two nitrogen atoms in the 1 and 4 positions. nih.gov | A versatile and synthetically accessible building block. |

| Basicity | The two nitrogen atoms give piperazine basic properties (pKb1 = 4.19, pKb2 = 8.65). wikipedia.org | Influences solubility, salt formation, and receptor binding interactions. |

| Solubility | Piperazine and its simple salts are generally freely soluble in water. wikipedia.org | Can improve the pharmacokinetic profile of larger, more complex molecules. researchgate.net |

| Applications | A core component in numerous approved drugs, including those for allergies, infections, and central nervous system disorders. wikipedia.orgwww.gov.uk | A well-validated scaffold for the design of new therapeutic agents. researchgate.net |

Significance of Ether-Ester Linkages in Contemporary Organic Synthesis

The "2-(2-ethoxy)ethyl acetate" portion of the molecule contains both an ether (C-O-C) and an ester (R-COO-R') functional group. The combination of these linkages is a common strategy in organic synthesis, particularly in the design of prodrugs and the modification of biologically active molecules. numberanalytics.comnumberanalytics.com

Ethers are generally characterized by their chemical stability and their ability to act as hydrogen bond acceptors. labinsights.nl In drug design, the inclusion of an ether linkage can increase a molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes. numberanalytics.com They are a common feature in many pharmaceuticals and natural products. labinsights.nl

Esters, on the other hand, are more reactive than ethers and are susceptible to hydrolysis by esterase enzymes present in the body. stereoelectronics.orgauburn.edu This property is frequently exploited in prodrug design, where a polar functional group (like a carboxylic acid or an alcohol) is temporarily masked as an ester to improve oral absorption. numberanalytics.comstereoelectronics.org Once absorbed, the ester is cleaved, releasing the active form of the drug. stereoelectronics.org The ester group in 2-(2-(piperazin-1-yl)ethoxy)ethyl acetate could therefore be designed to be hydrolyzed in vivo, releasing the precursor alcohol, 2-(2-(piperazin-1-yl)ethoxy)ethanol.

Table 2: Characteristics of Ether and Ester Linkages in Organic Chemistry

| Functional Group | General Structure | Key Characteristics in Synthesis and Drug Design |

|---|---|---|

| Ether | R-O-R' | Chemically stable, acts as a hydrogen bond acceptor, can increase lipophilicity, used as a solvent. numberanalytics.comlabinsights.nl |

| Ester | R-C(=O)O-R' | Susceptible to enzymatic or chemical hydrolysis, commonly used in prodrugs to improve bioavailability, can mask polar groups. numberanalytics.comstereoelectronics.orgauburn.edu |

Overview of Academic Research Perspectives on Complex Polyfunctional Compounds

Organic compounds that contain two or more functional groups are known as polyfunctional compounds. The study of these molecules is a significant aspect of chemical research because the properties of the molecule are not merely a sum of the individual functional groups. Instead, the groups can influence each other's reactivity and properties.

This compound is a clear example of a polyfunctional compound, possessing:

A basic secondary amine (within the piperazine ring).

A tertiary amine (the other nitrogen of the piperazine ring).

An ether linkage.

An ester linkage.

Research into polyfunctional compounds involves understanding the interplay between these groups. For example, the basicity of the piperazine nitrogens could be influenced by the electron-withdrawing nature of the nearby ether and ester groups. Conversely, the rate of hydrolysis of the ester might be affected by the potential for intramolecular catalysis by the piperazine nitrogen. The development of synthetic routes for such molecules requires careful consideration of protecting groups and reaction conditions to ensure that only the desired functional group reacts at each step. This complexity is central to the synthesis of natural products and complex pharmaceutical agents.

Synthetic Strategies for this compound: A Methodological Review

The synthesis of this compound, a notable chemical intermediate, involves a multi-step process hinging on the strategic functionalization of the piperazine ring and subsequent esterification. The design of a successful synthetic route focuses on achieving high purity and yield, primarily through the synthesis of the key precursor, 2-(2-(Piperazin-1-yl)ethoxy)ethanol (HEEP), followed by the introduction of the acetate group.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-piperazin-1-ylethoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(13)15-9-8-14-7-6-12-4-2-11-3-5-12/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEUTTLAXLDVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for Characterization and Purity Assessment of 2 2 Piperazin 1 Yl Ethoxy Ethyl Acetate

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the foundational structural confirmation of a synthesized chemical entity. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular framework, connectivity of atoms, and the nature of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, Multi-dimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.

For 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate (B1210297), the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the acetate methyl group, the methylene groups of the ethoxyethyl chain, and the methylene groups of the piperazine (B1678402) ring. bris.ac.ukyoutube.com The integration of these signals would confirm the relative number of protons in each environment. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom, including the carbonyl carbon of the ester and the carbons within the heterocyclic ring. rsc.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the adjacent methylene groups in the ethoxyethyl chain and within the piperazine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the acetate group to the ethoxyethyl chain and linking the chain to the piperazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetate CH₃ | ¹H | ~2.05 (singlet) | - |

| Acetate C=O | ¹³C | - | ~171.0 |

| Acetate CH₃ | ¹³C | - | ~21.0 |

| -O-CH₂-CH₂-O- | ¹H | ~4.20 (triplet) | - |

| -O-CH₂-CH₂-O- | ¹³C | - | ~63.5 |

| -O-CH₂-CH₂-N | ¹H | ~3.65 (triplet) | - |

| -O-CH₂-CH₂-N | ¹³C | - | ~69.0 |

| -O-CH₂-CH₂-N | ¹H | ~2.70 (triplet) | - |

| -O-CH₂-CH₂-N | ¹³C | - | ~57.5 |

| Piperazine C-H (adjacent to N-CH₂) | ¹H | ~2.50 (triplet) | - |

| Piperazine C-H (adjacent to N-CH₂) | ¹³C | - | ~53.0 |

| Piperazine C-H (adjacent to NH) | ¹H | ~2.90 (triplet) | - |

| Piperazine C-H (adjacent to NH) | ¹³C | - | ~45.5 |

| Piperazine N-H | ¹H | Variable (broad singlet) | - |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound is ionized, typically forming a protonated molecule [M+H]⁺. The high resolving power of analyzers such as Time-of-Flight (TOF) or Orbitrap allows for mass measurements with sub-ppm accuracy, which is critical for confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through controlled fragmentation of the parent ion. The fragmentation pattern of this compound would be expected to show characteristic losses and daughter ions. Key fragmentation pathways would likely involve the cleavage of the piperazine ring, the ether linkages, and the loss of the acetyl group. researchgate.netnist.gov For instance, a prominent fragment would correspond to the piperazine moiety. This detailed fragmentation analysis serves as a fingerprint for the molecule's structure.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₀H₂₁N₂O₃⁺ | 217.1547 | Protonated parent molecule |

| [M-CH₂CO]⁺ | C₈H₁₇N₂O₂⁺ | 173.1285 | Loss of ketene from the acetate group |

| [C₆H₁₃N₂O]⁺ | C₆H₁₃N₂O⁺ | 129.1022 | Cleavage of the ether bond |

| [C₄H₉N₂]⁺ | C₄H₉N₂⁺ | 85.0760 | Fragment corresponding to the piperazine ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a characteristic spectrum that acts as a molecular fingerprint, revealing the presence of specific functional groups.

For this compound, key vibrational bands would be expected:

C=O Stretch: A strong, sharp absorption band in the IR spectrum around 1740 cm⁻¹, characteristic of the ester carbonyl group. scispace.com

C-O Stretch: Strong bands in the IR spectrum between 1250-1000 cm⁻¹ corresponding to the C-O stretching of the ester and ether linkages.

N-H Stretch: A moderate absorption in the IR spectrum around 3300 cm⁻¹ from the secondary amine in the piperazine ring. scispace.com

C-H Stretch: Multiple bands in both IR and Raman spectra between 3000-2850 cm⁻¹ due to the aliphatic C-H bonds.

Piperazine Ring Vibrations: Characteristic "breathing" and deformation modes of the piperazine ring would be observable, often more clearly in the Raman spectrum. ultraphysicalsciences.orgnih.gov

Table 3: Key Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (Piperazine) | Stretching | ~3300 (medium, broad) | Weak |

| C-H (Aliphatic) | Stretching | 2950-2850 (strong) | 2950-2850 (strong) |

| C=O (Ester) | Stretching | ~1740 (strong, sharp) | ~1740 (medium) |

| CH₂ | Scissoring | ~1465 (medium) | ~1465 (medium) |

| C-O (Ester & Ether) | Stretching | 1250-1050 (strong) | Medium-Weak |

| C-N (Piperazine) | Stretching | 1150-1020 (medium) | Medium |

Chromatographic Techniques for Purity Profiling and Impurity Detection

Chromatographic methods are essential for separating the target compound from impurities, which may include starting materials, by-products, or degradation products. This separation allows for the accurate quantification of the main compound and the detection of impurities at very low levels.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile or methanol). sielc.com The addition of a modifier like formic acid or trifluoroacetic acid to the mobile phase is often necessary to ensure sharp, symmetrical peak shapes for basic compounds containing amine groups.

Advanced detection methods enhance the capabilities of HPLC:

UV-Diode Array Detector (DAD): While the compound lacks a strong chromophore, a DAD can detect it at low UV wavelengths (e.g., 200-215 nm). Its main advantage is providing UV spectra for each peak, which helps in peak tracking and purity assessment, and can aid in the tentative identification of impurities with different UV profiles.

Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector that is independent of the optical properties of the analyte. It is ideal for detecting impurities that lack a UV chromophore, making it an excellent complementary detector to UV-DAD for a comprehensive purity profile.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV-DAD at 210 nm; ELSD (Drift Tube: 50 °C, Nebulizer Gas: N₂) |

Gas Chromatography (GC) for Volatile Impurity Analysis and Quantitative Assessment

Gas Chromatography (GC) is the standard method for the analysis of volatile and semi-volatile compounds. While this compound itself may have a high boiling point, GC is critical for quantifying volatile impurities such as residual solvents (e.g., methanol (B129727), ethanol, ethyl acetate) used during synthesis and purification. It is also effective for detecting volatile starting materials or by-products. eurl-pesticides.eu

A capillary GC system equipped with a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range for the quantitative analysis of organic impurities. A mid-polarity stationary phase column is often employed for the analysis of polar, amine-containing compounds. Headspace GC is a common sample introduction technique for residual solvent analysis, as it avoids injecting the non-volatile main compound onto the GC column.

Table 5: Illustrative GC Method Parameters for Volatile Impurity Analysis

| Parameter | Condition |

| Column | DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.5 µm |

| Carrier Gas | Helium, constant flow at 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (20:1) |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. For the analysis of this compound, a UPLC method would be highly effective for determining purity, identifying impurities, and quantifying the compound in various matrices.

A reversed-phase UPLC method is generally suitable for a compound of this polarity. The method's development would involve a systematic optimization of critical parameters to achieve a robust and reliable separation. While a specific, validated UPLC method for this compound is not widely published in the public domain, a typical method can be proposed based on established principles for the analysis of similar piperazine derivatives.

Illustrative UPLC Method Parameters:

A hypothetical, yet scientifically grounded, UPLC method for the purity assessment of this compound is detailed below. This method would be capable of separating the main component from potential process-related impurities and degradation products.

| Parameter | Condition |

| Instrument | Waters ACQUITY UPLC H-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Run Time | 8 minutes |

Research Findings and Method Rationale:

The choice of a C18 stationary phase provides a versatile hydrophobic interaction mechanism suitable for the retention of the piperazine moiety and the ethyl acetate group. The sub-2 µm particle size of the column ensures high efficiency and resolution, enabling the separation of closely related impurities.

A gradient elution, starting with a high aqueous composition (Mobile Phase A), is crucial for retaining the polar compound on the column, while the gradual increase in the organic component (Mobile Phase B) facilitates the elution of the main peak and any less polar impurities. The use of formic acid as a mobile phase modifier serves to improve peak shape and ionization efficiency if a mass spectrometer is used for detection.

UV detection at a low wavelength, such as 220 nm, is generally appropriate for compounds with limited chromophores, like this compound. For more sensitive and specific detection, coupling the UPLC system to a mass spectrometer (UPLC-MS) would be the preferred approach, allowing for the identification of unknown impurities based on their mass-to-charge ratio.

The rapid analysis time of under 10 minutes per sample makes this UPLC method ideal for high-throughput screening in quality control laboratories, allowing for the rapid assessment of batch-to-batch consistency and stability studies.

Solid-State Characterization Methods

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability. For this compound, a thorough solid-state characterization is essential to understand its physical form and behavior.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if crystalline form exists)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details of the intermolecular interactions that stabilize the crystal lattice.

For this compound, obtaining a single crystal of suitable quality would be the first and most critical step. This often involves screening a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling crystallization).

Potential for Crystalline Form:

Piperazine and many of its derivatives are known to be crystalline solids at room temperature. The presence of polar functional groups, such as the piperazine nitrogens, the ether linkages, and the ester group in this compound, provides opportunities for the formation of a well-ordered crystal lattice through hydrogen bonding and other intermolecular forces.

Information Gained from X-ray Crystallography:

Should a crystalline form of this compound be successfully analyzed by X-ray crystallography, the resulting data would be invaluable. The key findings would be compiled in a Crystallographic Information File (CIF), containing all the parameters that describe the crystal structure.

Hypothetical Crystallographic Data Table:

While there is no publicly available crystal structure for this compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained. This data is representative of what might be expected for a small organic molecule of this nature.

| Parameter | Hypothetical Value |

| Chemical Formula | C10H20N2O3 |

| Formula Weight | 216.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.23 |

Significance of the Findings:

The definitive molecular structure would confirm the connectivity of the atoms and the conformation of the molecule in the solid state. This includes the conformation of the piperazine ring (typically a chair conformation) and the orientation of the ethoxyethyl acetate side chain.

Furthermore, the analysis of the crystal packing would reveal the network of intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which govern the physical properties of the solid. This information is crucial for understanding and controlling potential polymorphism, where the compound can exist in different crystalline forms with distinct properties.

Chemical Reactivity and Transformation Studies of 2 2 Piperazin 1 Yl Ethoxy Ethyl Acetate

Hydrolytic Stability of the Ester Linkage under Varied Chemical Conditions

The ester functional group in 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate (B1210297) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. The rate and extent of this hydrolysis are highly dependent on the pH of the environment.

Under acidic conditions, the hydrolysis is catalyzed by hydronium ions (H₃O⁺). The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

In alkaline (basic) conditions, the ester undergoes saponification, which is an irreversible hydrolysis initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. This process is generally faster and more efficient than acid-catalyzed hydrolysis. The final products are the corresponding carboxylate salt and the alcohol, 2-(2-(piperazin-1-yl)ethoxy)ethanol.

The stability of the ester linkage can be summarized in the following table:

| Condition | Catalyst | Relative Rate | Products |

| Acidic (pH < 7) | H₃O⁺ | Moderate | Acetic acid and 2-(2-(piperazin-1-yl)ethoxy)ethanol |

| Neutral (pH ≈ 7) | Water | Very Slow | Acetic acid and 2-(2-(piperazin-1-yl)ethoxy)ethanol |

| Basic (pH > 7) | OH⁻ | Fast | Acetate salt and 2-(2-(piperazin-1-yl)ethoxy)ethanol |

This table illustrates the expected hydrolytic stability based on general principles of ester chemistry.

Reactions Involving the Piperazine (B1678402) Nitrogen Atom

The piperazine ring contains two nitrogen atoms. In 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate, one nitrogen is tertiary (connected to the ethoxyethyl side chain), and the other is secondary (possesses a hydrogen atom). The secondary nitrogen is the more reactive site for electrophilic attack.

The secondary nitrogen of the piperazine ring can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the secondary nitrogen with an alkyl group. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles. The reaction typically proceeds via an Sₙ2 mechanism.

N-Acylation: In this reaction, an acyl group is introduced onto the secondary nitrogen. Acylating agents such as acid chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) are commonly used. This reaction results in the formation of an amide linkage on the piperazine ring.

The nitrogen atoms of the piperazine ring are basic and can be protonated by acids to form salts. The compound has two potential sites for protonation, leading to the formation of mono- or di-protonated species, depending on the stoichiometry and strength of the acid used. The pKa values of the piperazine nitrogens will govern the protonation equilibria. Generally, the secondary amine is slightly more basic than the tertiary amine. The formation of salts, such as dihydrochlorides, can significantly alter the physical properties of the compound, such as its solubility in water. nih.gov

Reactivity of the Ether Functional Group

The ether linkage (C-O-C) in this compound is generally a stable and unreactive functional group. uci.edu Cleavage of the ether bond requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. uci.edu Under such conditions, the reaction proceeds via nucleophilic substitution, where the halide ion attacks one of the carbon atoms adjacent to the ether oxygen. Given the presence of other more reactive functional groups, selective cleavage of the ether bond without affecting the ester or piperazine moieties would be challenging.

Potential for Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol in the presence of an acid or base catalyst. researchgate.netscielo.br For this compound, this would involve reacting it with another alcohol (R'-OH) to produce a new ester and 2-(2-(piperazin-1-yl)ethoxy)ethanol.

This compound + R'-OH ⇌ Acetic acid R' ester + 2-(2-(piperazin-1-yl)ethoxy)ethanol

The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. biofueljournal.com Both acid catalysts (like sulfuric acid or p-toluenesulfonic acid) and base catalysts (like sodium methoxide) can be employed. scielo.brbiofueljournal.com The efficiency of the reaction can be influenced by factors such as temperature and the choice of catalyst. scielo.br

Regioselectivity and Stereochemical Considerations in Chemical Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, the primary consideration for regioselectivity is the differential reactivity of the two nitrogen atoms in the piperazine ring. As mentioned, the secondary nitrogen is more nucleophilic and less sterically hindered than the tertiary nitrogen, making it the preferred site for N-alkylation and N-acylation reactions.

Stereochemical considerations are not prominent for this molecule as it does not possess any chiral centers. Transformations involving the existing functional groups, under standard conditions, are not expected to create new stereocenters. However, if a reactant or a catalyst used in a transformation is chiral, it could potentially lead to the formation of diastereomeric products, for instance, in the case of salt formation with a chiral acid.

Theoretical and Computational Investigations of 2 2 Piperazin 1 Yl Ethoxy Ethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and related molecular characteristics of 2-(2-(piperazin-1-yl)ethoxy)ethyl acetate (B1210297).

The initial and most crucial step in a computational study is the determination of the molecule's most stable three-dimensional structure, known as the ground state geometry. For 2-(2-(piperazin-1-yl)ethoxy)ethyl acetate, this would be achieved through geometry optimization using Density Functional Theory (DFT).

DFT has become a standard method for its balance of accuracy and computational cost. nih.gov A common approach would involve employing a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-31G(d,p) or a more extensive one such as cc-pVTZ for higher accuracy. researchgate.netacs.org The selection of the functional and basis set is critical, as they influence the accuracy of the predicted geometry. ukm.my For instance, the inclusion of polarization functions (the 'p' and 'd' in the basis set name) is vital for accurately describing the geometry of molecules with heteroatoms like oxygen and nitrogen. researchgate.net The optimization process systematically alters the molecular geometry to find the arrangement with the lowest electronic energy, which corresponds to the most stable structure. The resulting optimized structure provides key information such as bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometry Parameters

The following table presents a hypothetical set of optimized geometrical parameters for the ground state of this compound, as would be obtained from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C(acetyl) | =O | - | 1.21 |

| Bond Length | C(acetyl) | -O(ether) | - | 1.35 |

| Bond Angle | O=C | -O | - | 123.0 |

| Dihedral Angle | C(ethyl) | -O | -C(ethoxy) | 178.5 |

| Dihedral Angle | C(ethoxy) | -C(piperazine) | -N | 65.0 |

Molecular Orbital Analysis and Electronic Distribution

With the optimized geometry, a molecular orbital (MO) analysis can be performed to understand the electronic properties of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more polarizable and reactive. The spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring, while the LUMO would likely be centered around the carbonyl group of the ethyl acetate moiety.

Hypothetical Frontier Orbital Data

This table illustrates the kind of data that would be generated from a molecular orbital analysis.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Prediction of Spectroscopic Parameters

DFT calculations are also a powerful tool for predicting various spectroscopic parameters, which can be invaluable for the identification and characterization of the compound. youtube.com For instance, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. mdpi.com These theoretical frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. mdpi.com

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with a good degree of accuracy. acs.orgyoutube.com These calculations help in assigning the signals in experimental NMR spectra to specific atoms in the molecule. The prediction of UV-Vis absorption spectra can be achieved using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions and the wavelengths at which they occur. nih.gov

Illustrative Predicted Spectroscopic Data

The following table shows hypothetical predicted spectroscopic data for this compound.

| Spectrum | Parameter | Predicted Value |

| IR | C=O Stretch | 1735 cm⁻¹ |

| ¹³C NMR | C=O Carbon | 171.0 ppm |

| ¹H NMR | N-H Proton | 2.9 ppm |

| UV-Vis | λmax | 210 nm |

Conformational Analysis and Energy Landscapes

A comprehensive conformational search would typically begin with a molecular mechanics force field method, such as MMFF94. njit.edu These methods are computationally less expensive and can rapidly explore the vast conformational space of the molecule. This initial search generates a large number of potential conformers.

Following the force field search, the low-energy conformers would be subjected to further optimization using a more accurate quantum mechanical method, such as DFT or another ab initio method. This two-step approach ensures a balance between a broad search and high accuracy. For flexible molecules like this, considering the effect of a solvent, often through an implicit solvent model, is also important as it can influence the conformational preferences. njit.edunih.gov

The conformational analysis yields a set of stable conformers, or rotamers, each with a corresponding relative energy. cam.ac.uknih.gov By comparing these energies, the most stable, or preferred, conformations can be identified. These are the conformations that the molecule is most likely to adopt at a given temperature.

Illustrative Relative Energies of Conformers

This table provides a hypothetical example of the relative energies of different conformers of this compound.

| Conformer | Piperazine Ring Conformation | Side Chain Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Extended | 0.00 |

| 2 | Chair | Folded | 1.25 |

| 3 | Twist-Boat | Extended | 3.50 |

Mechanistic Studies of Reaction Pathways

Detailed mechanistic studies on the reaction pathways of this compound are not extensively available in the public domain. However, understanding its reactivity can be inferred from the general principles of ester and piperazine chemistry. The primary reaction pathways would likely involve the hydrolysis of the ester group and reactions at the secondary amine of the piperazine ring.

Transition State Characterization and Reaction Coordinate Analysis

Specific transition state characterizations and reaction coordinate analyses for this compound have not been documented in readily accessible literature. Computational chemistry, employing methods such as density functional theory (DFT), would be the standard approach to investigate these aspects. Such studies would model the geometric and energetic changes as the molecule undergoes reaction, for instance, during hydrolysis. The transition state would represent the highest energy point along the reaction coordinate, providing insight into the reaction's feasibility and mechanism.

For a typical ester hydrolysis reaction, the reaction coordinate would involve the approach of a nucleophile (like a water molecule or hydroxide (B78521) ion) to the carbonyl carbon of the acetate group, leading to a tetrahedral intermediate. The subsequent departure of the ethoxy-piperazine group would then yield the final products. The characterization of the transition states for these steps would be crucial for a complete understanding of the reaction mechanism.

Kinetic and Thermodynamic Parameters of Transformations

Quantitative kinetic and thermodynamic data for the transformations of this compound are not specifically reported. However, general trends can be anticipated. The esterification to form this compound from 2-(2-(piperazin-1-yl)ethoxy)ethanol and acetic acid (or its derivative) would be a reversible process. mdpi.com The equilibrium position would be governed by the relative thermodynamic stabilities of the reactants and products.

Kinetic studies of similar esterification reactions often utilize models like the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) to fit experimental data and determine the reaction mechanism. mdpi.com The rate of reaction would be influenced by factors such as temperature, catalyst presence, and the concentration of reactants. For instance, in related esterification processes, an increase in temperature generally increases the reaction rate, while the use of an acid catalyst is common. mdpi.com

A hypothetical data table for a related esterification reaction is presented below to illustrate the type of parameters that would be determined in such a study.

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 62.0 ± 0.2 kJ/mol | LHHW model for a similar esterification mdpi.com |

| Pre-exponential Factor (A) | Varies | Dependent on reaction model |

| Enthalpy of Reaction (ΔH) | Typically exothermic | For esterification reactions mdpi.com |

| Equilibrium Constant (K) | Dependent on T | Reflects reaction equilibrium mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While specific molecular dynamics (MD) simulations for this compound are not found in the reviewed literature, MD simulations are a powerful tool for understanding the dynamic behavior and solvent interactions of molecules. nih.gov Such simulations could provide insights into the conformational flexibility of the piperazine ring and the ethoxyethyl acetate side chain.

The conformational dynamics of the piperazine ring, which typically exists in a chair conformation, could also be investigated. mdpi.com The simulations could reveal the energy barriers for ring inversion and how this is affected by the substituent and solvent. This type of analysis is important as the orientation of the nitrogen lone pairs can affect the molecule's nucleophilicity and basicity.

A hypothetical data table summarizing potential findings from an MD simulation is provided below.

| Property | Simulated Observation |

| Piperazine Conformation | Predominantly chair conformation mdpi.com |

| Hydrogen Bonding Sites | Piperazine nitrogens, carbonyl oxygen |

| Solvent Accessible Surface Area | Varies with conformation |

| Radius of Gyration | Provides insight into molecular compactness |

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis

Precursor for the Synthesis of Novel Complex Organic Molecules

The structural attributes of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate (B1210297) make it an ideal starting point for the synthesis of more intricate molecular frameworks. The secondary amine within the piperazine (B1678402) ring is a nucleophilic center, readily undergoing a variety of chemical transformations. This reactivity allows for the introduction of diverse substituents, thereby enabling the elongation and elaboration of the molecular scaffold.

Key reactions involving the piperazine nitrogen include N-alkylation and N-arylation. For instance, the piperazine nitrogen can react with a range of alkyl halides or be engaged in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups. nih.gov The acetate group, on the other hand, can be hydrolyzed to reveal a primary alcohol. This hydroxyl group can then serve as a handle for further functionalization, including oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution reactions.

The strategic combination of these transformations allows for the stepwise and controlled construction of complex target molecules. The initial piperazine core provides a rigid and defined conformational anchor, while the flexible ethoxyethyl acetate side chain offers a versatile platform for introducing additional chemical diversity.

Application in Multi-Component Reactions (MCRs) as a Unique Scaffold Component

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are powerful tools for the rapid generation of molecular complexity. researchgate.net The piperazine scaffold is a privileged structure in medicinal chemistry and its incorporation into MCRs is of significant interest. nih.gov

While specific examples of 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate in MCRs are not extensively documented, its structure suggests significant potential. The secondary amine of the piperazine ring can readily participate as the amine component in various MCRs, such as the Ugi and Passerini reactions. For example, in a Ugi four-component reaction, this compound could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate complex α-acetamidocarboxamides containing the piperazine motif. acs.org

The ability to introduce the this compound moiety in a single, efficient step through an MCR would be highly advantageous for the construction of compound libraries for drug discovery and other applications. The inherent convergency and atom economy of MCRs make this an attractive strategy for leveraging the unique properties of this piperazine derivative. acs.org

Derivatization for the Generation of Diverse Chemical Libraries

The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery and materials science research. The functional handles present in this compound make it an excellent scaffold for the generation of such libraries.

The secondary amine of the piperazine ring is the primary site for derivatization. It can be acylated with a wide array of acid chlorides or anhydrides, sulfonylated with sulfonyl chlorides, or reductively aminated with aldehydes and ketones to introduce a vast range of substituents. nih.gov Each of these reactions is typically high-yielding and can be performed in parallel to rapidly generate a large number of analogs.

Furthermore, the ester functionality can be converted to a carboxylic acid, which can then be coupled with a diverse set of amines or alcohols to create a library of amides or esters. The combination of derivatization at both the piperazine nitrogen and the acetate group allows for the exponential expansion of chemical diversity from a single, readily accessible starting material.

| Reaction Type | Reagent Class | Resulting Functional Group |

| N-Acylation | Acid Chlorides, Anhydrides | Amide |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Tertiary Amine |

| Ester Hydrolysis | Base or Acid | Carboxylic Acid |

| Amide Coupling | Amines (post-hydrolysis) | Amide |

Potential in Material Science and Polymer Chemistry (Non-Biomaterial Applications)

The unique combination of a hydrophilic piperazine unit and a flexible ether linkage suggests that this compound and its derivatives have significant potential in the field of material science and polymer chemistry, beyond biomedical applications.

As a Monomer or Cross-Linking Agent

While the piperazine molecule itself lacks polymerizable vinyl groups, it can be incorporated into polymers through other means. rsc.org The secondary amine of this compound can participate in condensation polymerizations with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.

Alternatively, the acetate group can be hydrolyzed to a hydroxyl group, which can then be used in the synthesis of polyesters or polyethers. If the piperazine nitrogen is reacted with a molecule containing a polymerizable group, such as acryloyl chloride, a monomer can be formed that can then be subjected to free-radical polymerization.

Furthermore, the difunctional nature of the parent piperazine structure suggests that derivatives of this compound could act as effective cross-linking agents to create polymer networks with tailored properties. acs.orgpolysciences.com

Modification of Polymer Properties

The incorporation of this compound or its derivatives into a polymer backbone or as a side chain can significantly modify the properties of the resulting material. The piperazine moiety can enhance the thermal stability and mechanical strength of polymers. researchgate.net The presence of the ether linkages can increase the flexibility of the polymer chains, leading to materials with lower glass transition temperatures.

Moreover, the hydrophilic nature of the piperazine and ethoxy groups can be exploited to increase the water solubility or wettability of otherwise hydrophobic polymers. This is particularly useful in applications such as coatings, adhesives, and dispersants where surface properties are critical. The ability to tune the properties of polymers by incorporating this versatile building block opens up a wide range of possibilities for the development of new and advanced materials. nih.gov

Q & A

Basic: What are the optimal reaction conditions for synthesizing 2-(2-(Piperazin-1-yl)ethoxy)ethyl acetate?

Answer:

The synthesis typically involves coupling piperazine derivatives with ethoxyethyl acetate precursors. Key reagents include cesium carbonate (Cs₂CO₃) as a base and dimethylformamide (DMF) as a solvent at elevated temperatures (80–100°C) . Optimization requires:

- Stoichiometric control : Maintain a 1:1 molar ratio of piperazine to ethoxyethyl bromide to minimize side products.

- Reaction time : 12–24 hours under nitrogen to ensure completion.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high purity (>95%) .

Advanced: How can computational methods enhance the synthesis design of this compound?

Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict feasible synthetic routes and transition states. For example:

- ICReDD’s workflow : Combines quantum mechanics with experimental data to prioritize reaction conditions, reducing trial-and-error approaches .

- Retrosynthesis tools : Platforms like Pistachio or Reaxys identify precursors and catalysts by analyzing reaction databases, suggesting one-step pathways with >80% predicted feasibility .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

- NMR (¹H/¹³C) : Confirm the piperazine ring (δ 2.5–3.0 ppm for N-CH₂ protons) and acetate group (δ 1.2–1.4 ppm for CH₃) .

- HPLC-MS : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) and ESI+ for molecular ion detection (m/z ≈ 245 [M+H]⁺) .

- FT-IR : Key peaks include C=O (1740 cm⁻¹) and C-O (1240 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in pharmacological activity data across studies?

Answer:

- Structure-activity relationship (SAR) analysis : Compare analogues (e.g., ethyl 2-(1,4-dimethylpiperazin-2-yl)acetate) to isolate the role of the ethoxyethyl group .

- Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., sertraline for serotonin reuptake inhibition) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from divergent experimental setups .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk: severe irritation) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: <1 ppm) .

- First aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for persistent symptoms .

Advanced: What factorial design approaches can optimize reaction yield and selectivity?

Answer:

- 2³ factorial design : Test variables like temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) .

- Response surface methodology (RSM) : Model interactions between factors to maximize yield (e.g., 85% yield at 80°C, 10 mol% Cs₂CO₃) .

- Taguchi orthogonal arrays : Prioritize factors affecting purity (e.g., base type > solvent > time) .

Advanced: How does the piperazine ring’s substitution pattern influence biological activity?

Answer:

- Methyl vs. ethyl groups : Methyl substitution on piperazine (e.g., 1,4-dimethyl derivatives) enhances blood-brain barrier permeability but reduces aqueous solubility .

- Electron-withdrawing substituents : Chlorine or fluorine at the 4-position increases receptor binding affinity (e.g., 5-HT₁A Ki < 10 nM) .

- SAR validation : Docking studies (AutoDock Vina) correlate substituent effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.